![molecular formula C18H25N3O3S B5587067 N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5587067.png)
N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the creation of novel derivatives with specific substituents that affect their activity as serotonin 5-HT6 receptor antagonists. The synthesis process often includes cyclization reactions, the use of arylsulfonyl isocyanates with amino-2,6-dialkylpyrimidines, and reactions involving dimethyl sulfoxide to afford N,N'-bis(2,6-dimethylpyrimidin-4-yl) ureas as intermediate or final products (Ivachtchenko et al., 2011), (Zeuner & Niclas, 1989).
Molecular Structure Analysis
The molecular structure of similar compounds is analyzed through X-ray diffraction methods, revealing specific bond angles, hydrogen bonding, and crystal packing patterns that contribute to their biological activity. This detailed structural information is crucial for understanding the interaction mechanisms with biological targets (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions, including benzylation and nitrosation, are employed to modify the chemical structure and enhance the biological activity of the compounds. The synthesis routes and chemical reactions are tailored to introduce specific substituents that influence the compound's potency and selectivity as a receptor antagonist (Glidewell et al., 2003).
Physical Properties Analysis
The physical properties, such as crystalline structure, are characterized using various analytical techniques, including single-crystal X-ray diffraction. These studies provide insights into the compound's stability, solubility, and other physical characteristics critical for its practical applications (Guillon et al., 2013).
Chemical Properties Analysis
The chemical properties of such compounds, including their reactivity with different reagents and conditions, are explored through synthetic chemistry approaches. These properties are fundamental to understanding the compound's behavior in various chemical environments and its potential for further chemical modifications (Bommeraa et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-methylsulfonylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13-8-6-9-14(2)17(13)24-11-7-10-21(4)18-16(25(5,22)23)12-19-15(3)20-18/h6,8-9,12H,7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJPUYBEQUSSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN(C)C2=NC(=NC=C2S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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